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Compound of Interest

Compound Name: 1-(Propan-2-yl)cyclopropan-1-ol

Cat. No.: B3054047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

novel tertiary alcohol, 1-(Propan-2-yl)cyclopropan-1-ol. Due to the limited availability of

experimental data for this specific compound, this guide combines predicted spectroscopic

information with established experimental protocols relevant to its structural class. This

document is intended to serve as a valuable resource for researchers in chemical synthesis,

drug discovery, and materials science by providing anticipated spectral characteristics and

detailed methodologies for empirical validation.

Chemical Structure and Properties
IUPAC Name: 1-(Propan-2-yl)cyclopropan-1-ol Molecular Formula: C₆H₁₂O[1][2] Molecular

Weight: 100.16 g/mol [2] CAS Number: 57872-32-9[2]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for 1-(Propan-2-yl)cyclopropan-1-ol. Infrared (IR) absorption bands

are based on characteristic frequencies for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.0 - 2.5 s (broad) 1H -OH

~1.8 - 1.9 m 1H CH-(CH₃)₂

~0.9 - 1.0 d 6H -CH(CH₃)₂

~0.4 - 0.8 m 4H cyclopropyl CH₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Carbon Type Assignment

~60 - 65 C C-OH

~35 - 40 CH CH-(CH₃)₂

~15 - 20 CH₃ -CH(CH₃)₂

~10 - 15 CH₂ cyclopropyl CH₂

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Description

3600 - 3200 O-H Alcohol, H-bonded, broad

3100 - 3000 C-H Cyclopropyl C-H stretch

2970 - 2850 C-H sp³ C-H stretch

~1020 C-C Cyclopropyl ring deformation

1150 - 1050 C-O C-O stretch

Predicted Mass Spectrometry (MS) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Notes

100 [M]⁺ Molecular ion

85 [M-CH₃]⁺ Loss of a methyl group

82 [M-H₂O]⁺ Loss of water

57 [C₄H₉]⁺
Fragmentation of the isopropyl

group

43 [C₃H₇]⁺ Isopropyl cation

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1-
(Propan-2-yl)cyclopropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

1-(Propan-2-yl)cyclopropan-1-ol (5-20 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

Procedure:

Accurately weigh the sample of 1-(Propan-2-yl)cyclopropan-1-ol.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
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Gently vortex the mixture to ensure complete dissolution.

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Ensure the solvent height in the NMR tube is a minimum of 4 cm.

Cap the NMR tube and wipe the exterior with a lint-free tissue.

Insert the sample into the NMR spectrometer.

Acquire the spectra using standard instrument parameters for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

1-(Propan-2-yl)cyclopropan-1-ol (1-2 drops)

ATR-FTIR spectrometer

Solvent for cleaning (e.g., isopropanol)

Lint-free tissue

Procedure:

Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable

solvent and allow it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid 1-(Propan-2-yl)cyclopropan-1-ol directly onto the center of the

ATR crystal.

Lower the ATR press to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI)-MS

Materials:

1-(Propan-2-yl)cyclopropan-1-ol

Methanol or acetonitrile (HPLC grade)

Formic acid (optional, for enhancing protonation in positive ion mode)

Sample vials

Syringe pump or autosampler

Procedure:

Prepare a dilute solution of 1-(Propan-2-yl)cyclopropan-1-ol (approximately 1-10 µg/mL) in

a suitable solvent such as methanol or acetonitrile.

To enhance protonation for positive ion mode analysis, a small amount of formic acid (0.1%

v/v) can be added to the solution.

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or

through an autosampler.

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and

drying gas temperature, to optimal values for the analyte.

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-200).
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(Propan-2-yl)cyclopropan-1-ol.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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